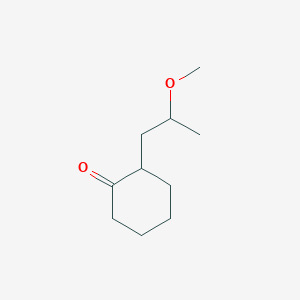![molecular formula C24H50N4O2 B14703387 N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide CAS No. 25148-91-8](/img/structure/B14703387.png)
N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide is a chemical compound with the molecular formula C22H48N4O2 It is known for its unique structure, which includes two dibutylamino groups attached to a central ethanediamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide typically involves the reaction of ethanediamide with 3-(dibutylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The dibutylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The dibutylamino groups may play a role in binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~2~-Bis[3-(dimethylamino)propyl]ethanedithioamide: Similar in structure but contains dimethylamino groups instead of dibutylamino groups.
3-(Dibutylamino)propylamine: A related compound with a simpler structure, containing only one dibutylamino group.
Uniqueness
N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide is unique due to its specific combination of dibutylamino groups and ethanediamide core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
25148-91-8 |
|---|---|
Fórmula molecular |
C24H50N4O2 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
N,N'-bis[3-(dibutylamino)propyl]oxamide |
InChI |
InChI=1S/C24H50N4O2/c1-5-9-17-27(18-10-6-2)21-13-15-25-23(29)24(30)26-16-14-22-28(19-11-7-3)20-12-8-4/h5-22H2,1-4H3,(H,25,29)(H,26,30) |
Clave InChI |
KLQBBNDLRZKXFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCNC(=O)C(=O)NCCCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



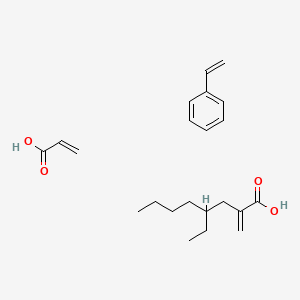

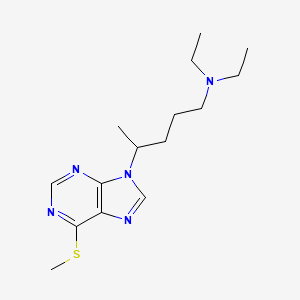

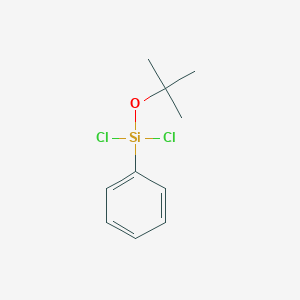
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
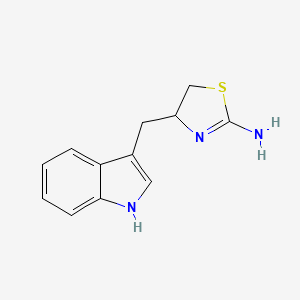
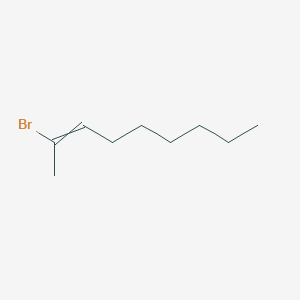


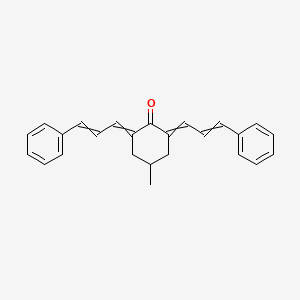
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
